physicochemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
physicochemical properties of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of N-Benzyl-bis(2-chloroethyl)amine Hydrochloride
Abstract
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a chemical compound frequently utilized as a reagent and intermediate in organic synthesis. Notably, it serves as a precursor in the preparation of inhibitors for the Respiratory Syncytial Virus (RSV) F protein and in the synthesis of various other pharmaceutical agents.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a workflow visualization to aid researchers, scientists, and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of N-Benzyl-bis(2-chloroethyl)amine hydrochloride are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 10429-82-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆Cl₃N | [1][2][3] |
| Molecular Weight | 268.61 g/mol | [1][2][3][4] |
| Appearance | White to light yellow crystalline powder.[1][5] | [1][5] |
| Melting Point | 134-136 °C | [1][6] |
| Solubility | Sparingly soluble in Chloroform and DMSO; Soluble in water.[1][5][6] | [1][5][6] |
| Storage Conditions | Store in a dark place under an inert atmosphere; Recommended storage is in a freezer at temperatures below -20°C.[1][5][6] | [1][5][6] |
Spectral Data
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a key analytical technique for verifying the synthesis and purity of the compound.
Experimental Protocols
Detailed methodologies for the synthesis and property determination are essential for reproducible research.
Synthesis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
This protocol describes a common method for synthesizing the title compound from 2,2'-(benzylimino)diethanol.[1][2]
Materials:
-
2,2'-(benzylimino)diethanol
-
Thionyl chloride or Sulfurous dichloride[2]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
A solution of 2,2'-(benzylimino)diethanol (e.g., 31.4 g, 160 mmol) is prepared in anhydrous dichloromethane (200 mL).[1][2]
-
The solution is cooled in an ice bath.
-
A solution of sulfurous dichloride (e.g., 35.8 mL, 482 mmol) in anhydrous dichloromethane (60 mL) is added slowly and dropwise to the cooled solution of the diethanol precursor.[1][2]
-
The reaction mixture is removed from the ice bath and stirred overnight at room temperature to ensure the reaction proceeds to completion.[1][2]
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.[1][2]
-
The resulting product, N-Benzyl-bis(2-chloroethyl)amine hydrochloride, is afforded as a solid (e.g., 47.2 g, 100% yield) and can often be used in subsequent steps without further purification.[1][2]
General Protocol for Melting Point Determination
This is a standard procedure for determining the melting point range of a crystalline solid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Sample of N-Benzyl-bis(2-chloroethyl)amine hydrochloride, finely powdered
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point (134-136°C).
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.
General Protocol for Solubility Assessment
This protocol provides a qualitative assessment of a compound's solubility in various solvents.
Materials:
-
Sample of N-Benzyl-bis(2-chloroethyl)amine hydrochloride
-
Test tubes or small vials
-
Graduated pipettes or cylinders
-
Selection of solvents (e.g., Water, Chloroform, DMSO, Ethanol)
-
Vortex mixer or magnetic stirrer
Procedure:
-
A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for 1-2 minutes.
-
The mixture is visually inspected for the dissolution of the solid.
-
If the solid dissolves completely, it is classified as "soluble." If it partially dissolves, it is "sparingly" or "slightly" soluble. If no dissolution is observed, it is "insoluble."
-
The process is repeated with different solvents to build a solubility profile. For N-Benzyl-bis(2-chloroethyl)amine hydrochloride, it is expected to be soluble in water and sparingly soluble in chloroform and DMSO.[1][5][6]
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Caption: Workflow for the synthesis of N-Benzyl-bis(2-chloroethyl)amine hydrochloride.
Safety and Handling
N-Benzyl-bis(2-chloroethyl)amine hydrochloride is classified as an alkylating agent and should be handled with care.[5]
-
Hazards: Toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Precautions: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
First Aid: In case of contact, immediately wash skin with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion.[7]
References
- 1. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE CAS#: 10429-82-0 [m.chemicalbook.com]
- 2. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. N,N-Bis(2-chloroethyl)benzylamine hydrochloride | C11H16Cl3N | CID 2777881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10429-82-0 | N-Benzylbis(2-chloroethyl)amine hydrochloride - Moldb [moldb.com]
- 5. Page loading... [guidechem.com]
- 6. N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE CAS#: 10429-82-0 [amp.chemicalbook.com]
- 7. CAS#:10429-82-0 | N-BENZYL-BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]
